Butanoic acid, 3-(butylamino)-
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Description
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of ® -3-aminobutanol involves esterification, amino protection, reduction, and deprotection . Another example is the esterification process where an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis
The molecular structure of a similar compound, 3-(Methylamino)butanoic acid, has a molecular formula of CHNO with an average mass of 117.146 Da and a monoisotopic mass of 117.078979 Da .Chemical Reactions Analysis
In a typical esterification reaction, an alcohol and a carboxylic acid react in the presence of an acid catalyst . For example, butanoic acid can be reduced to butanol when reacted with lithium aluminum hydride .Physical and Chemical Properties Analysis
Butanoic acid is a colorless, flammable liquid with a pungent, acrid odor. It is slightly soluble in water but miscible with most organic solvents .Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(butylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-3-4-5-9-7(2)6-8(10)11/h7,9H,3-6H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCRYEOIYUNCOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50549237 |
Source
|
Record name | 3-(Butylamino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50549237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112996-50-6 |
Source
|
Record name | 3-(Butylamino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50549237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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